molecular formula C23H18ClN5O4 B2649773 3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide CAS No. 1334371-05-9

3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2649773
CAS No.: 1334371-05-9
M. Wt: 463.88
InChI Key: AGXIRGYMZKGSSZ-UHFFFAOYSA-N
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Description

“3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide” is a complex organic compound that features multiple functional groups, including an oxazole ring, an oxadiazole ring, and a pyrrolidinone moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.

    Formation of the pyrrolidinone moiety: This can be synthesized via the cyclization of amino acids or their derivatives.

    Final assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyrrolidinone moieties.

    Reduction: Reduction reactions can occur at the oxazole and oxadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of “3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of “3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O4/c1-13-19(20(28-33-13)16-9-5-6-10-17(16)24)21(31)25-23-27-26-22(32-23)14-11-18(30)29(12-14)15-7-3-2-4-8-15/h2-10,14H,11-12H2,1H3,(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIRGYMZKGSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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